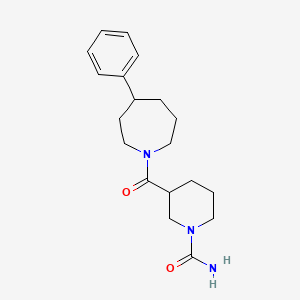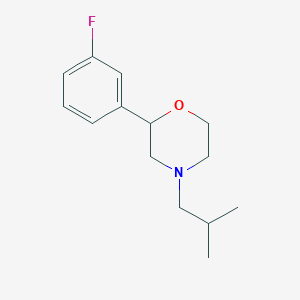![molecular formula C17H24FN3O3 B7168348 2-[2-(3-fluorophenyl)morpholin-4-yl]-N-(propan-2-ylcarbamoyl)propanamide](/img/structure/B7168348.png)
2-[2-(3-fluorophenyl)morpholin-4-yl]-N-(propan-2-ylcarbamoyl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[2-(3-fluorophenyl)morpholin-4-yl]-N-(propan-2-ylcarbamoyl)propanamide is a complex organic compound that features a morpholine ring substituted with a 3-fluorophenyl group and a propanamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(3-fluorophenyl)morpholin-4-yl]-N-(propan-2-ylcarbamoyl)propanamide typically involves multiple steps, starting with the preparation of the morpholine ring and subsequent functionalization. One common method involves the reaction of 3-fluoroaniline with epichlorohydrin to form the intermediate, which is then reacted with morpholine to yield the desired morpholine derivative. This intermediate is further reacted with isopropyl isocyanate to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-[2-(3-fluorophenyl)morpholin-4-yl]-N-(propan-2-ylcarbamoyl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The fluorine atom on the phenyl ring can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxyl derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
2-[2-(3-fluorophenyl)morpholin-4-yl]-N-(propan-2-ylcarbamoyl)propanamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with various biological activities.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-[2-(3-fluorophenyl)morpholin-4-yl]-N-(propan-2-ylcarbamoyl)propanamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 2-[2-(4-fluorophenyl)morpholin-4-yl]-N-(propan-2-ylcarbamoyl)propanamide
- 2-[2-(3-chlorophenyl)morpholin-4-yl]-N-(propan-2-ylcarbamoyl)propanamide
- 2-[2-(3-bromophenyl)morpholin-4-yl]-N-(propan-2-ylcarbamoyl)propanamide
Uniqueness
2-[2-(3-fluorophenyl)morpholin-4-yl]-N-(propan-2-ylcarbamoyl)propanamide is unique due to the presence of the 3-fluorophenyl group, which can impart specific electronic and steric properties. This can influence the compound’s reactivity, binding affinity, and overall biological activity, making it distinct from its analogs with different substituents.
Properties
IUPAC Name |
2-[2-(3-fluorophenyl)morpholin-4-yl]-N-(propan-2-ylcarbamoyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24FN3O3/c1-11(2)19-17(23)20-16(22)12(3)21-7-8-24-15(10-21)13-5-4-6-14(18)9-13/h4-6,9,11-12,15H,7-8,10H2,1-3H3,(H2,19,20,22,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUNYIKMNAXVCSP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)NC(=O)C(C)N1CCOC(C1)C2=CC(=CC=C2)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24FN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[1-[2-(2,3-Dihydro-1,4-benzodioxin-5-yl)pyrrolidin-1-yl]-1-oxopropan-2-yl]urea](/img/structure/B7168282.png)
![5-Chloro-6-[4-[(2,5-dimethylfuran-3-carbonyl)amino]piperidin-1-yl]pyridine-3-carboxamide](/img/structure/B7168295.png)
![2-methyl-5-[1-[4-(3-phenyl-1H-1,2,4-triazol-5-yl)piperidin-1-yl]ethyl]-1,3,4-oxadiazole](/img/structure/B7168311.png)
![2-[2-(2-fluorophenyl)morpholin-4-yl]-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B7168331.png)
![N-[3-[[2-(3-fluorophenyl)morpholin-4-yl]methyl]phenyl]acetamide](/img/structure/B7168341.png)

![2-[[2-[2-(3-fluorophenyl)morpholin-4-yl]acetyl]amino]-N-methyl-2-phenylacetamide](/img/structure/B7168346.png)
![6-Amino-1-ethyl-5-[2-[2-(3-fluorophenyl)morpholin-4-yl]acetyl]pyrimidine-2,4-dione](/img/structure/B7168352.png)
![N-(cyclopropylcarbamoyl)-2-[2-(3-fluorophenyl)morpholin-4-yl]propanamide](/img/structure/B7168355.png)
![4-[[2-(3-Fluorophenyl)morpholin-4-yl]methyl]benzamide](/img/structure/B7168356.png)
![2-[2-(3-fluorophenyl)morpholin-4-yl]-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B7168359.png)
![2-[2-(3-fluorophenyl)morpholin-4-yl]-N,N-dimethylacetamide](/img/structure/B7168362.png)
![2-[2-(3-fluorophenyl)morpholin-4-yl]-N-(3-methylbutan-2-yl)acetamide](/img/structure/B7168370.png)
